molecular formula C9H9FN2O3 B8625769 N-ethyl-3-fluoro-4-nitrobenzamide

N-ethyl-3-fluoro-4-nitrobenzamide

Cat. No.: B8625769
M. Wt: 212.18 g/mol
InChI Key: CUNPJQCBEWENSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-fluoro-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an ethyl group on the amide nitrogen, a fluorine atom at the 3-position, and a nitro group at the 4-position of the benzene ring. The compound’s structure places it within a class of molecules studied for diverse applications, including agrochemicals and pharmaceuticals, owing to the electron-withdrawing effects of the nitro and fluorine groups, which influence reactivity and binding interactions.

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

N-ethyl-3-fluoro-4-nitrobenzamide

InChI

InChI=1S/C9H9FN2O3/c1-2-11-9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,2H2,1H3,(H,11,13)

InChI Key

CUNPJQCBEWENSO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Agrochemical Potential: Structural parallels with pesticidal benzamides (e.g., flutolanil, ) suggest possible herbicidal or fungicidal activity, contingent on substituent optimization.
  • Drug Discovery : The nitro group’s role in prodrug activation (e.g., antimicrobial nitroaromatics) warrants exploration, though toxicity risks must be mitigated.

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